(2Z)-1-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone
Description
The compound (2Z)-1-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone is a structurally complex molecule featuring a chloro-substituted phenyl group linked to a piperidine sulfonyl moiety and a fused dioxepino-isoquinolinylidene system.
Properties
Molecular Formula |
C25H27ClN2O5S |
|---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
(2Z)-1-(4-chloro-3-piperidin-1-ylsulfonylphenyl)-2-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)ethanone |
InChI |
InChI=1S/C25H27ClN2O5S/c26-20-6-5-18(14-25(20)34(30,31)28-9-2-1-3-10-28)22(29)16-21-19-15-24-23(32-11-4-12-33-24)13-17(19)7-8-27-21/h5-6,13-16,27H,1-4,7-12H2/b21-16- |
InChI Key |
WUTGWLMIWSRVNQ-PGMHBOJBSA-N |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)/C=C\3/C4=CC5=C(C=C4CCN3)OCCCO5)Cl |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)C=C3C4=CC5=C(C=C4CCN3)OCCCO5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone typically involves multiple steps, including the formation of the core structures and subsequent functionalization. Common synthetic routes may include:
Formation of the Chlorinated Phenyl Ring: This step involves the chlorination of a phenyl ring, often using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Introduction of the Piperidinylsulfonyl Group: This step can be achieved through sulfonylation reactions, where a piperidine derivative is reacted with a sulfonyl chloride.
Construction of the Dioxepinoisoquinoline Moiety: This complex structure may be synthesized through a series of cyclization reactions, starting from simpler isoquinoline derivatives and incorporating dioxepin rings through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could enable binding to specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-1-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Chalcone Derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone)
- Structural Features: This chalcone derivative contains a pyridine ring and phenolic hydroxyl groups, forming a conjugated α,β-unsaturated ketone system (Fig. 2a in ). Unlike the target compound, it lacks sulfonyl or fused dioxepino-isoquinoline moieties.
- Functional Implications : Chalcones are associated with antioxidant and anti-inflammatory activities due to their electron-rich aromatic systems. The absence of sulfonyl groups may reduce binding to sulfonamide-targeted enzymes compared to the target compound .
Triazole-Containing Ethanones (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)
- Structural Features : This compound incorporates a 1,2,4-triazole ring and a phenylsulfonyl group (). While it shares the sulfonylphenyl motif with the target compound, the triazole ring introduces distinct hydrogen-bonding and π-stacking capabilities.
- Functional Implications: Triazole derivatives are widely explored for antifungal and antiviral applications. The sulfur atom in the thioether linkage may enhance metabolic stability compared to the target compound’s dioxepino-oxygen bridges .
Piperazinylquinoline Derivatives (e.g., (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone)
- Structural Features: This molecule combines a quinoline core with a piperazine linker and a difluorocyclohexyl group (). Unlike the target compound’s dioxepino-isoquinoline system, this structure prioritizes planar aromaticity (quinoline) and conformational flexibility (piperazine).
- Functional Implications: Quinoline-piperazine hybrids are common in antimalarial and anticancer agents.
Spiro Diazaspiro Compounds (e.g., 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione)
- Structural Features: These spiro compounds feature a diazaspirodecane core and a piperazine side chain (). The rigid spiro system contrasts with the target compound’s fused bicyclic dioxepino-isoquinoline.
- Functional Implications: Spiro structures are valued for their stereochemical complexity, which can enhance selectivity for G-protein-coupled receptors (GPCRs) or ion channels. The target compound’s ethanone linkage may offer different conformational dynamics .
Quantitative Structural Comparison Using Similarity Coefficients
The Tanimoto coefficient, a widely used metric for binary fingerprint-based similarity analysis, highlights structural overlaps and divergences (). For example:
- Target Compound vs. Chalcone Derivative: Low similarity due to differences in ring systems (dioxepino-isoquinoline vs. chalcone’s α,β-unsaturated ketone).
- Target Compound vs. Triazole Ethanone: Moderate similarity (~0.4–0.6) based on shared sulfonyl groups but divergent core structures.
- Target Compound vs. Piperazinylquinoline: Higher similarity (~0.5–0.7) due to shared nitrogen heterocycles and halogen substituents .
Biological Activity
The compound (2Z)-1-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone is a complex organic molecule with potential pharmacological applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C22H24ClN3O4S
- Molecular Weight : 445.96 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
The biological activity of this compound can be attributed to its structural components, particularly the piperidinyl sulfonamide and dioxepin moieties. These groups are known to interact with various biological targets:
- Piperidine Derivatives : Compounds containing piperidine rings often exhibit a range of pharmacological effects including analgesic, anti-inflammatory, and antitumor activities. They are also associated with enzyme inhibition and receptor modulation.
- Sulfonamide Moiety : Sulfonamides are well-documented for their antibacterial properties and ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.
Antibacterial Activity
Research indicates that compounds similar to (2Z)-1-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone demonstrate significant antibacterial properties. For instance:
- Screening Results : Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other strains like Escherichia coli and Staphylococcus aureus exhibit weaker susceptibility .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential:
- Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
| Compound ID | IC50 Value (µM) |
|---|---|
| 7l | 2.14 ± 0.003 |
| 7m | 0.63 ± 0.001 |
| 7n | Not specified |
Binding Affinity
In silico studies involving molecular docking suggest that the compound interacts favorably with amino acid residues in target proteins. The binding affinity is enhanced by the presence of the sulfonamide group which facilitates stronger interactions with biological macromolecules such as bovine serum albumin (BSA) .
Case Studies
Recent studies have synthesized various derivatives of compounds containing piperidine and sulfonamide functionalities. These studies highlight:
- Synthesis Methodologies : Techniques such as refluxing in ethanol and KOH treatment were employed to synthesize these compounds effectively.
- Biological Testing : The synthesized derivatives underwent rigorous testing for antibacterial efficacy and enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
